

# Domatinostat Tosylate: A Comparative Guide to its Anti-Tumor Activity

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## Compound of Interest

Compound Name: Domatinostat tosylate

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This guide provides a comprehensive cross-validation of the anti-tumor activity of **Domatinostat tosylate**, a selective class I histone deacetylase (HDAC) inhibitor. It offers an objective comparison with other HDAC inhibitors, supported by experimental data, to aid in research and drug development decisions.

## Mechanism of Action

**Domatinostat tosylate** selectively inhibits class I histone deacetylases (HDACs) 1, 2, and 3, leading to an accumulation of acetylated histones.<sup>[1][2][3]</sup> This epigenetic modification results in chromatin remodeling and the reactivation of tumor suppressor genes, ultimately inducing cell cycle arrest, apoptosis, and inhibiting tumor cell proliferation.<sup>[1][3]</sup> Additionally, Domatinostat has been shown to inhibit lysine-specific demethylase 1 (LSD1), which may contribute to its anti-tumor effects.<sup>[2]</sup>

## Comparative Anti-Tumor Activity

The following tables summarize the in vitro anti-tumor activity of **Domatinostat tosylate** and other HDAC inhibitors across various cancer cell lines. It is important to note that the data presented is compiled from multiple studies and does not represent head-to-head comparisons under identical experimental conditions. Variations in experimental protocols can influence IC50 values.

## Domatinostat Tosylate: Inhibition of HDAC Enzymes

Enzyme	IC50 (μM)
HDAC1	1.20[1][2][3]
HDAC2	1.12[1][2][3]
HDAC3	0.57[1][2][3]

## In Vitro Anti-Proliferative Activity of Domatinostat Tosylate

Cancer Type	Cell Line	IC50 (μM)
Urothelial Carcinoma	Various epithelial and mesenchymal UC cell lines	0.15-0.51[1]
Colorectal Cancer	HT-29, HCT-116, HCT-15, DLD-1	Mean of 0.7[1][3]
Cutaneous T-Cell Lymphoma	MyLa, CRL-2105	0.19, 0.17[1]
Hepatocellular Carcinoma	HepG2, HepB3, SMMC-7721	Potent cytotoxic and proliferation-inhibitory activities observed[1][4]
Non-Small Cell Lung Cancer	A549	Pronounced anti-tumor activity in xenograft model[1]
Melanoma	Not specified	Data not available from searches
Breast Cancer	Not specified	Data not available from searches

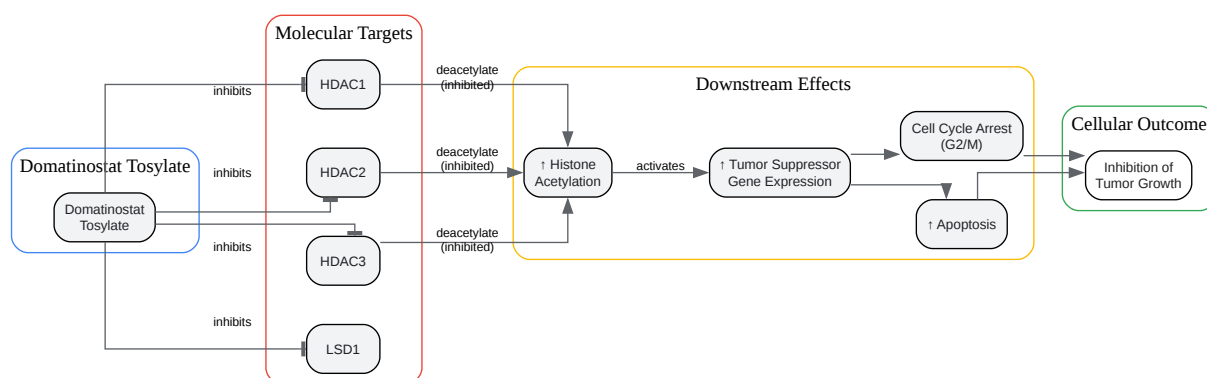
## Comparative In Vitro Anti-Proliferative Activity of Other HDAC Inhibitors

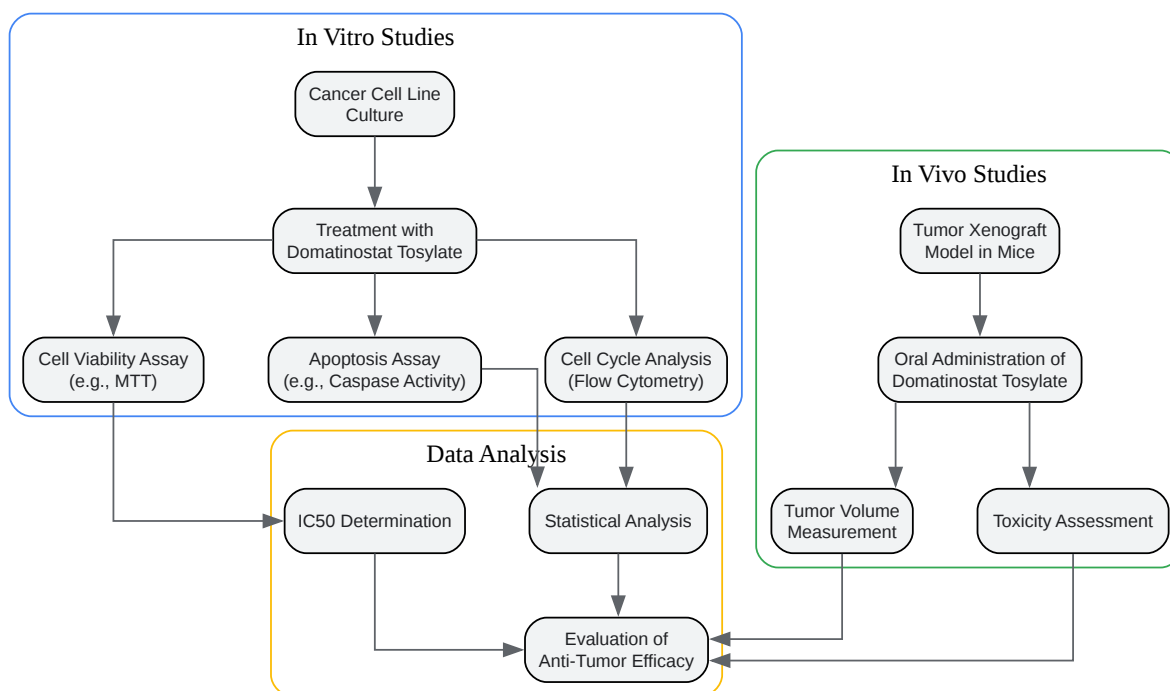
The following data is provided for a general comparison of the potency of other HDAC inhibitors. Direct comparative studies with Domatinostat are limited.

HDAC Inhibitor	Cancer Type	Cell Line	IC50
Vorinostat	Leukemia	MV4-11	0.636 $\mu$ M[5]
Lymphoma	Daudi	0.493 $\mu$ M[5]	
Lung Carcinoma	A549	1.64 $\mu$ M[5]	
Breast Adenocarcinoma	MCF-7	0.685 $\mu$ M[5]	
Cutaneous T-Cell Lymphoma	HUT78	675 nM[6]	
Romidepsin	Cutaneous T-Cell Lymphoma	Various	1-1.8 nM (72h)[7]
Cutaneous T-Cell Lymphoma	HUT78	1.22 nM[6]	
Panobinostat	Non-Small Cell Lung Cancer	Various	5-100 nM[8]
Ovarian Cancer	SK-OV-3	34.4 nM (72h)[9]	
Ovarian Cancer	OVISE	44.0 nM (72h)[9]	
Granulosa Cell Tumor	KGN	34.7 nM (72h)[9]	
Belinostat	Prostate Cancer	Various	< 1.0 $\mu$ M[10]
Testicular Germ Cell Tumor	NCCIT-R	46 nM[11]	
Testicular Germ Cell Tumor	2102Ep-R	107 nM[11]	

## Signaling Pathways and Experimental Workflow

The diagrams below illustrate the key signaling pathways affected by **Domatinostat tosylate** and a general workflow for evaluating its anti-tumor activity.





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